2-(2-methylcyclopentyl)acetic Acid
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Overview
Description
2-(2-methylcyclopentyl)acetic Acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Acetic Acid and Related Compounds in Research
Acetic acid and its derivatives have a wide range of applications in scientific research, touching upon areas such as environmental science, biochemistry, and industrial processes. While the direct applications of 2-(2-methylcyclopentyl)acetic acid are not explicitly detailed in the available literature, insights can be drawn from studies on related acetic acid compounds to understand their potential uses and significance in research.
Acetic Acid in Environmental and Toxicological Studies
Studies on acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, highlight the environmental and toxicological significance of these compounds. For instance, research on 2,4-D herbicide toxicity provides critical insights into the eco-toxicological effects of acetic acid derivatives on aquatic systems, plants, and human health. Such studies are pivotal in understanding the environmental fate, behavior, and potential impacts of these chemicals on non-target organisms and ecosystems (Islam et al., 2017).
Applications in Microbial and Fermentation Processes
Research into acetic acid bacteria (AAB) and their role in vinegar and fermented beverages showcases the importance of acetic acid derivatives in biotechnological applications. AAB are known for their ability to oxidize ethanol into acetic acid, a key process in the production of vinegar. This illustrates the broader applications of acetic acid derivatives in food science, fermentation technology, and the production of fermented beverages. Such studies underscore the potential for exploiting these compounds in the development of new products and processes (Lynch et al., 2019).
Role in Industrial Applications
The review on microbial production of volatile fatty acids, including acetic acid, emphasizes the importance of these compounds as building blocks for synthesizing commercially significant chemicals. The renewability, degradability, and sustainability of microbially produced acetic acid and its derivatives make them promising alternatives to petroleum-based chemicals. This aspect is crucial for the development of bio-based platform chemicals and highlights the industrial significance of acetic acid derivatives in creating environmentally friendly solutions (Bhatia & Yang, 2017).
Mechanism of Action
Target of Action
It’s structurally similar to acetic acid , which is known to act as an antimicrobial agent used to treat susceptible infections .
Mode of Action
Based on its structural similarity to acetic acid, it may interact with microbial cells, disrupting their normal function and leading to their elimination .
Biochemical Pathways
Acetic acid, a structurally similar compound, is known to be involved in the wood-ljungdahl pathway, a characteristic biochemical pathway of co2 reduction to acetyl-coa .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), a class of drugs that includes many acetic acid derivatives, are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
Based on its structural similarity to acetic acid, it may have antimicrobial properties, leading to the elimination of susceptible infections .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that weak organic acids such as acetic acid can have significant effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2-methylcyclopentyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYZEGVCXVRLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402265 |
Source
|
Record name | 2-(2-methylcyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-98-4 |
Source
|
Record name | 2-(2-methylcyclopentyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.